![molecular formula C13H15FN2OS B2524886 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851806-64-9](/img/structure/B2524886.png)
1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a chemical entity that likely possesses a fluorinated aromatic ring attached to a sulfanyl group, which is further linked to a dihydroimidazole moiety. This structure suggests potential biological activity, given the presence of the fluorophenyl group, which is a common feature in many pharmacologically active compounds.
Synthesis Analysis
The synthesis of related fluorinated compounds has been described in the literature. For instance, fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives have been prepared through metalation followed by electrophilic fluorination, which could be a similar approach to synthesizing the fluorophenyl component of the compound . Additionally, the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one via S-arylation suggests a method that could potentially be adapted for the synthesis of the sulfanyl group in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a quinazolinone derivative was elucidated, providing insights into the arrangement of fluorophenyl and sulfanyl groups in a solid-state context . This information could be valuable in predicting the molecular conformation of 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one.
Chemical Reactions Analysis
Chemical reactions involving similar structures have been reported. The Fries rearrangement of a 2-fluorobenzoyl derivative under microwave-assisted, catalyst- and solvent-free conditions indicates the potential reactivity of the fluorophenyl moiety in the presence of other functional groups . This knowledge could be applied to understand the reactivity of the fluorophenyl group in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For instance, the antibacterial evaluation of a quinazolinone derivative provides a glimpse into the biological properties that could be expected from the compound . Furthermore, the cytotoxic activity of trifluoromethyl sulfonamides against cancer cell lines suggests that the introduction of fluorine atoms could enhance the biological activity of sulfonamide derivatives . These findings could be extrapolated to hypothesize about the physical and chemical properties of 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Antimicrobial Activity: Compounds with benzimidazole and sulfanyl groups have shown potent activity against Helicobacter pylori , a pathogen implicated in gastric ulcers and cancer. These compounds exhibit low minimal inhibition concentrations, indicating potential as novel anti-H. pylori agents (Carcanague et al., 2002).
- Cytotoxicity and DNA Binding: Benzimidazole derivatives have demonstrated significant cytotoxic effects on various cancer cell lines, including lung, breast, and cervical cancer cells. Their mechanism involves DNA intercalation, highlighting their potential in cancer therapy (Paul et al., 2015).
- Antifungal Agents: Extended benzylamine derivatives with sulfonamide groups have shown broad-spectrum antifungal activities, particularly against fluconazole-resistant Candida spp. and filamentous species like A. fumigatus, suggesting their use in developing new antifungal drugs (Guillon et al., 2011).
Material Science and Organic Synthesis Applications
- Ionic Liquids and Electrolytes: Research on ionic liquids, especially those based on imidazolium or pyridinium cations, has shown promising applications in supercapacitors and other electrochemical devices. These studies explore the physicochemical properties of ionic liquids and their mixtures, offering insights into designing high-performance electrolytes for energy storage technologies (Dagousset et al., 2015).
- Fluorescent Labeling and Sensing: Imidazolone derivatives have been used as fluorescent tags for the analysis of carbohydrates, indicating the potential of such compounds in developing sensitive analytical methods for detecting and quantifying sugars in complex biological matrices (Cai et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXLGRXSYGQKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)
![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

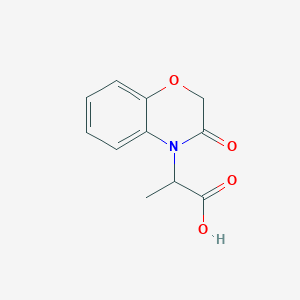
![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)
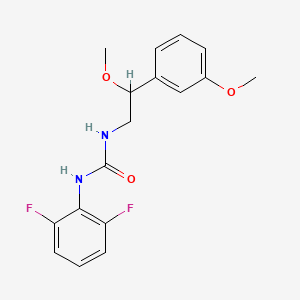
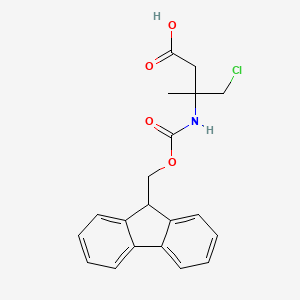
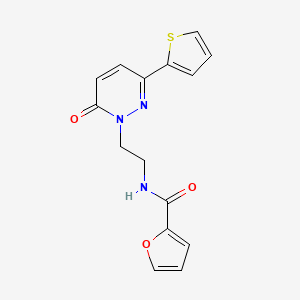
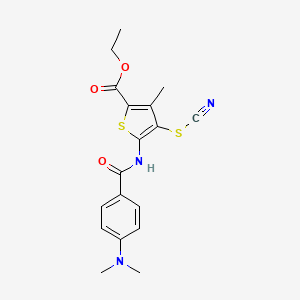
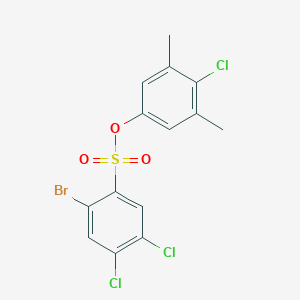

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2524826.png)